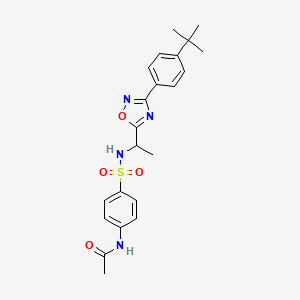![molecular formula C25H23N5O3 B7696893 1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine](/img/structure/B7696893.png)
1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that features a unique structure combining a piperazine ring with an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine typically involves multiple steps. One common method includes the cyclization of an amidoxime with an acyl chloride to form the oxadiazole ring . The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The oxadiazole ring can be formed through cyclization reactions involving amidoximes and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Cyclization: Amidoximes, acyl chlorides, dichloromethane, triethylamine.
Major Products
- Substitution
Reduction: Conversion of the nitro group to an amine.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-18-7-5-6-10-21(18)24-26-25(33-27-24)19-11-12-22(23(17-19)30(31)32)29-15-13-28(14-16-29)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROZPAMMBVWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
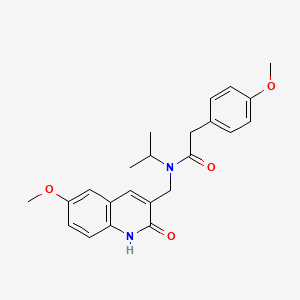
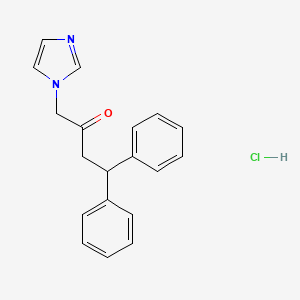
acetyl}amino)benzoate](/img/structure/B7696829.png)
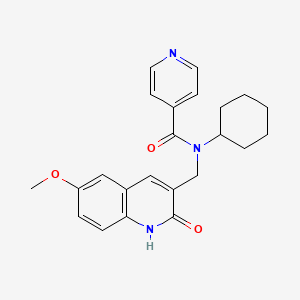
![N-(furan-2-ylmethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7696846.png)
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
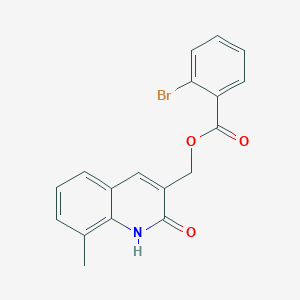

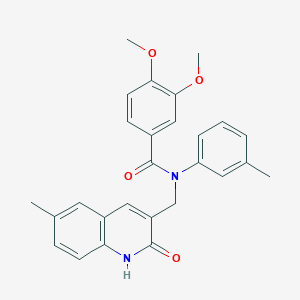
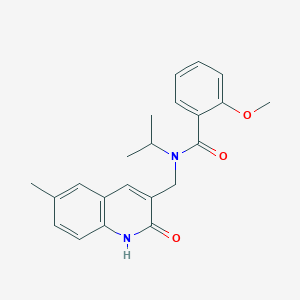
![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
![N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7696905.png)
![N-(4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7696930.png)
